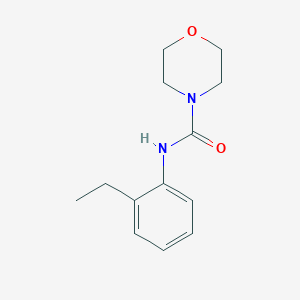![molecular formula C15H24N4O2 B7540514 3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7540514.png)
3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models. It has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one in lab experiments is its potential therapeutic applications. It may be useful in studying the mechanisms of inflammation, pain, tumor growth, and neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.
Future Directions
There are several future directions for the study of 3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective compounds. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, it may be useful to investigate its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for human use.
Conclusion
3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one is a chemical compound that has shown significant potential for therapeutic applications. Its synthesis method has been achieved using various methods, and it has been studied extensively for its anti-inflammatory, analgesic, antitumor, and neuroprotective properties. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one has been achieved using different methods. One of the most common methods involves the reaction of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole with 1-bromo-3,3-dimethylbutan-1-one in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.
Scientific Research Applications
3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3,3-dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)9-13(20)18-5-7-19(8-6-18)14(21)12-10-16-17(4)11-12/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVACWYCBUNNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)




![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)


![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)